molecular formula C7H13N3S B169165 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 141187-32-8

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No. B169165
M. Wt: 171.27 g/mol
InChI Key: VCOZXURUMNAAAB-UHFFFAOYSA-N
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Description

The compound “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” is an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The “5-(2,2-Dimethylpropyl)” part of the name suggests that a 2,2-dimethylpropyl group is attached to the 5-position of the thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring is a planar, aromatic ring, and the 2,2-dimethylpropyl group would add some steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the 2,2-dimethylpropyl group. The thiadiazole ring might participate in various chemical reactions, especially those involving electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring might contribute to its aromaticity and potentially its UV/Vis absorption properties .

Scientific Research Applications

Biological Activity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold serves as a crucial structural component in the development of compounds with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of this scaffold allows for extensive chemical modifications, leading to the identification of compounds with diverse pharmacological potentials. Moreover, the combination of the 1,3,4-thiadiazole core with various heterocycles often results in a synergistic effect, enhancing the biological efficacy of these compounds. This makes them important heterocyclic fragments for constructing new drug-like molecules (M. Lelyukh, 2019; P. Mishra et al., 2015).

Synthesis and Significance

The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied, highlighting their importance in pharmaceutical research. These compounds have shown promising biological activity against different fungal and bacterial strains, underscoring their potential in developing new therapeutic agents (M. Yusuf & P. Jain, 2014).

Antimicrobial Activity

Recent reviews have focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives, further confirming their role in combating microbial infections. These studies have outlined the structure-activity relationship of these compounds, providing a foundation for the development of more effective antimicrobial agents (Faruk Alam, 2018).

Nutritional Aspects in Cancer Research

While not directly related to 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, studies have explored the role of heterocyclic amines, formed in cooked meats, as etiologic agents in cancer, including breast cancer. This highlights the broader context of heterocyclic compounds in scientific research, emphasizing the need for further investigation into their biological effects and potential health implications (E. Snyderwine, 1994).

Future Directions

The study of thiadiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . Future research on “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” could involve exploring its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity.

properties

IUPAC Name

5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOZXURUMNAAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405623
Record name 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

CAS RN

141187-32-8
Record name 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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